Product packaging for (-)-Carveol(Cat. No.:CAS No. 1253216-40-8)

(-)-Carveol

Cat. No.: B1668591
CAS No.: 1253216-40-8
M. Wt: 152.23 g/mol
InChI Key: BAVONGHXFVOKBV-RGURZIINSA-N
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Description

Precursor Compounds and Initial Cyclization Steps

The journey to (-)-carveol (B6331534) begins with fundamental building blocks of plant metabolism.

Geranyl Pyrophosphate as the Universal Monoterpene Precursor

Monoterpenes, including this compound, are derived biosynthetically from geranyl pyrophosphate (GPP). wikipedia.orgnih.govgoogle.com GPP is a ten-carbon compound formed by the head-to-tail condensation of two five-carbon isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orggoogle.combritannica.com This condensation is catalyzed by the enzyme GPP synthase (GPPS; EC 2.5.1.1). pnas.org GPP serves as a central intermediate, leading to the diverse array of cyclic and acyclic monoterpenes. wikipedia.orgnih.govgoogle.com

Enantioselective Cyclization to (-)-Limonene (B1674923)

The first committed step in the biosynthesis of cyclic monoterpenes like limonene (B3431351) is the cyclization of GPP. In the pathway leading to this compound, GPP undergoes enantioselective cyclization to form (-)-(4S)-limonene. pnas.orgnih.govfishersci.serxnfinder.orgscielo.br This reaction is catalyzed by a specific monoterpene synthase, (-)-limonene synthase. nih.gov The enantioselective nature of this enzyme is crucial, as it dictates the stereochemistry of the resulting limonene isomer, which in turn influences the subsequent steps in the pathway.

Oxidative Transformation of Limonene to this compound

Following the formation of (-)-limonene, the next key step is its oxidative modification.

Cytochrome P450 Limonene-6-hydroxylase (CYP71D18) Activity

The conversion of (-)-(4S)-limonene to (-)-trans-carveol (B1215196) is primarily catalyzed by a cytochrome P450 monooxygenase enzyme, specifically limonene-6-hydroxylase (CYP71D18). pnas.orgnih.govnih.govfishersci.serxnfinder.orgscielo.bruniprot.orgthegoodscentscompany.comresearchgate.netkegg.jp This enzyme introduces a hydroxyl group at the C6 position of the limonene molecule. pnas.orgnih.govuniprot.org Studies have shown that CYP71D18 from spearmint is highly regiospecific for the C6 position of (-)-(4S)-limonene. pnas.orgnih.govuniprot.orgresearchgate.netnih.govacs.org

Role of Cytochrome P450 Reductase (CPR)

Cytochrome P450 enzymes like CYP71D18 require the activity of a reductase enzyme to function. nih.govfishersci.seresearchgate.net Cytochrome P450 reductase (CPR) is the necessary redox partner that provides the electrons required by the cytochrome P450 monooxygenase for the hydroxylation reaction. nih.govfishersci.seresearchgate.net This interaction is essential for the catalytic cycle of CYP71D18 in converting limonene to carveol (B46549).

Regiospecificity and Stereospecificity of Limonene Hydroxylation

The hydroxylation of limonene by CYP71D18 exhibits strict regiospecificity and stereospecificity when acting on its natural substrate, (-)-(4S)-limonene. nih.govresearchgate.netnih.govacs.orgnih.gov The enzyme exclusively hydroxylates the allylic C6 position, leading to the formation of (-)-trans-carveol as the primary product without detectable allylic rearrangement. nih.govnih.govacs.org

However, the reaction with the other enantiomer, (+)-(4R)-limonene, can result in a different product profile, including (+)-cis-carveol and other minor products, indicating some loss of stereospecificity and potential for allylic rearrangement with this non-natural substrate. nih.govresearchgate.netnih.govacs.org Research using specifically deuterated limonene enantiomers has provided insights into the mechanism, suggesting that the absolute configuration of the substrate dictates the regiospecificity and facial stereochemistry of oxygen insertion. nih.govnih.govacs.org The active site of CYP71D18 appears to impose steric constraints that orient the substrate relative to the activated oxygen species, contributing to the observed specificity. nih.govresearchgate.net

The conversion of (-)-trans-carveol can then proceed to (-)-carvone (B1668593), catalyzed by carveol dehydrogenase. scielo.brresearchgate.netoup.comwikipedia.orgwur.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1668591 (-)-Carveol CAS No. 1253216-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1253216-40-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10?/m0/s1

InChI Key

BAVONGHXFVOKBV-RGURZIINSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1O)C(=C)C

Canonical SMILES

CC1=CCC(CC1O)C(=C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carveol, (-)-;  Carveol, L- L-Carveol; 

Origin of Product

United States

Natural Occurrence and Distribution of Carveol Enantiomers

Botanical Sources and Chemotaxonomic Implications

The distribution of (-)-Carveol (B6331534) and its related isomers across different plant taxa provides valuable chemical markers for plant classification and understanding evolutionary relationships.

Cymbopogon giganteus (Hochst.) Chiov., a species of aromatic grass, is a notable source of carveol (B46549). pims.org.inacademie-sciences.fr Studies on the essential oil composition of wild C. giganteus have identified carveol as a major constituent. pims.org.inuasbangalore.edu.inresearchgate.net One analysis of the essential oil from a wild genotype in Bangalore, India, revealed Carveol (28.07%), Iso-carveol (22.28%), and cis-carveol (5.79%) as prominent components. pims.org.in Another study on a wild collection from the same region found Isocarveol (25.89%) and Carveol (3.19%) among the dominant compounds. uasbangalore.edu.in The essential oil of C. giganteus from Ivory Coast was also reported to contain trans-carveol (2.2%). academie-sciences.fr The variation in the content of these isomers highlights the chemical diversity within this species and can be utilized for identifying different chemotypes.

Table 1: Carveol Content in Cymbopogon giganteus Essential Oil

Plant Source Location Carveol (%) Iso-carveol (%) cis-Carveol (%) trans-Carveol (%) Reference
Bangalore, India 28.07 22.28 5.79 - pims.org.in
Bangalore, India 3.19 25.89 - - uasbangalore.edu.in
Ivory Coast - - - 2.2 academie-sciences.fr

The essential oil extracted from the fruits of Illicium pachyphyllum contains this compound. nih.gov A detailed analysis of this essential oil identified cis-carveol as one of the 36 components, present at a concentration of 5.26%. nih.govresearchgate.net This finding is significant as it positions I. pachyphyllum as a botanical source of this particular carveol isomer. nih.gov

Spearmint (Mentha spicata L.) is perhaps the most recognized source of compounds related to this compound, with its characteristic aroma largely due to (-)-carvone (B1668593). nih.govrsc.orgnih.gov The biosynthetic pathway to (-)-carvone in spearmint involves (-)-limonene (B1674923), which is hydroxylated to form (-)-trans-carveol (B1215196). rsc.org Consequently, carveol and its derivatives are often found in spearmint essential oil. nih.govbanglajol.info For instance, an analysis of M. spicata oil from Bangladesh reported the presence of trans-carveol (1.25%) and dihydrocarveol (B1210190) (1.12%). banglajol.info Another study on M. cardiaca, a related species, found cis-carveol at 1.43%. banglajol.info The chemical profile of Mentha species is known to be highly variable, leading to the classification of different chemotypes based on the dominant components of their essential oils. nih.gov

Table 2: Carveol Isomers in Mentha Species Essential Oils

Species Isomer Content (%) Reference
Mentha spicata trans-Carveol 1.25 banglajol.info
Mentha cardiaca cis-Carveol 1.43 banglajol.info

This compound and its isomers are also found in other plant genera, though often as minor constituents. In Origanum dictamnus (Dittany of Crete), the essential oil is dominated by carvacrol. teilar.grnih.govresearchgate.netaimspress.com However, trace amounts of trans-carveol and cis-carveol have been reported in the essential oil of Origanum vulgare. nih.gov Similarly, in the genus Achillea, various species have been analyzed for their essential oil composition. nih.gov While specific data for Achillea nobilis is limited in the provided context, a study on Achillea millefolium indicated the presence of carveol at 0.1%. researchgate.net The presence of these compounds, even in small amounts, contributes to the chemical fingerprint of the plant and can be useful for chemotaxonomic studies.

Subcellular and Tissue Localization of this compound Biosynthesis and Accumulation

The biosynthesis of monoterpenes like this compound is a highly organized process that is localized to specific tissues and subcellular compartments within the plant. nih.gov In plants such as those from the Mentha genus, monoterpene synthesis primarily occurs in specialized secretory structures called peltate glandular trichomes, which are found on the surface of leaves and other aerial parts. nih.govacademicjournals.org

The biosynthetic pathway is compartmentalized across different organelles within the secretory cells of these trichomes. nih.gov The initial steps, leading to the formation of the C10 precursor geranyl diphosphate (B83284) (GPP), take place in the leucoplasts. nih.gov The subsequent cyclization of GPP to form the monoterpene backbone, such as limonene (B3431351), is also localized to these plastids. nih.gov

However, the later, more specific steps in the formation of this compound and other oxygenated monoterpenes occur outside the plastids. nih.gov For instance, in spearmint, the enzyme responsible for the hydroxylation of (-)-limonene to (-)-trans-carveol, a cytochrome P450 monooxygenase known as limonene-6-hydroxylase, is associated with the endoplasmic reticulum. nih.gov Following its synthesis, the subsequent oxidation of (-)-trans-carveol to (-)-carvone is catalyzed by a dehydrogenase located in the mitochondria. nih.gov This subcellular compartmentalization necessitates the transport of metabolic intermediates between different organelles, from the plastid to the endoplasmic reticulum and then to the mitochondria, before the final products are secreted and accumulate in the subcuticular storage cavity of the glandular trichome. nih.govwur.nl

Role of Glandular Trichomes in Essential Oil Sequestration

Glandular trichomes are specialized, multicellular structures on the surface of plants that are responsible for the biosynthesis, storage, and secretion of large quantities of secondary metabolites, including the essential oils containing this compound. nih.gov In the Lamiaceae family, which includes the Mentha species, these trichomes function as natural cell factories, effectively isolating and concentrating volatile compounds. frontiersin.org

Research findings have detailed the specific structure and function of these glands, particularly in peppermint (Mentha × piperita), which serves as a model organism for studying monoterpene metabolism. nih.gov The leaves of Mentha species are typically covered with two types of glandular trichomes: peltate and capitate, as well as non-glandular hairs. daneshyari.comnih.gov The peltate glandular trichomes are the primary sites for the production and accumulation of essential oils. frontiersin.orgscielo.br

A mature peltate trichome is a complex structure consisting of a single basal cell embedded in the epidermis, a short stalk cell, and a broad, multicellular head composed of eight secretory disc cells. nih.govfrontiersin.org The essential oil is sequestered in a large subcuticular storage space, or cavity, which is formed when the cuticle lifts away from the apical walls of these secretory cells. nih.govnih.gov This storage mechanism keeps the volatile oil protected until the gland is physically ruptured. frontiersin.org

The process of sequestration is tightly linked to the developmental stage of the trichome. The secretory phase begins as the subcuticular space starts to form and fill with oil. nih.gov Monoterpene biosynthesis, including the formation of this compound, is initiated within the leucoplasts (a type of plastid) of the secretory cells. nih.govnih.gov Subsequent enzymatic reactions, such as hydroxylations, occur at the smooth endoplasmic reticulum. nih.gov This organelle is believed to be involved in transporting the monoterpene products toward the plasma membrane that borders the storage cavity, facilitating their deposition and accumulation. nih.gov

The density and distribution of these glandular trichomes can vary significantly between different Mentha species and even between the upper (adaxial) and lower (abaxial) surfaces of the leaves, which influences the total essential oil yield of the plant.

Table 1: Distribution and Density of Glandular Trichomes in Selected Mentha Species

This table summarizes findings on the types and distribution of glandular trichomes on the leaf surfaces of various Mentha species. Trichome density is a key factor in the essential oil production capacity of the plant.

SpeciesTrichome Types PresentDistribution DetailsReference
Mentha × piperita (Peppermint)Peltate, Capitate, Non-glandularPeltate glands are the primary sites of monoterpene accumulation. Gland initiation is unevenly distributed and reflects the basipetal pattern of leaf maturation. nih.gov
Mentha requieniPeltate, CapitateBoth trichome types are present on abaxial and adaxial leaf surfaces. Peltate hair density is notably high compared to other Mentha species. The capitate/peltate ratio is approximately 1.74. tandfonline.comfao.org
Mentha arvensis (Menthol Mint)Peltate, CapitateThe average density of total secretory trichomes (peltate + capitate) is about twice as high on the abaxial (lower) leaf face compared to the adaxial (upper) face. scielo.br
Mentha spicata (Spearmint)Peltate, Capitate, Non-glandularEssential oil glands (trichomes) are present, but in lower numbers compared to M. piperita. researchgate.net

Table 2: Major Essential Oil Components in Selected Mentha Species

This table highlights the principal chemical constituents found in the essential oils sequestered within the glandular trichomes of different Mentha species. The composition dictates the characteristic aroma and properties of the oil.

SpeciesMajor ComponentsKey Intermediate(s) MentionedReference
Mentha × piperita (Peppermint)(-)-Menthone, (-)-Menthol(-)-Limonene, (-)-trans-Isopiperitenol nih.gov
Mentha spicata (Spearmint)(-)-Carvone(-)-Limonene, (-)-trans-Carveol frontiersin.org
Mentha requieniPulegone (79%), Menthone (14%)Not specified tandfonline.comfao.org

Biosynthetic Pathways and Enzymology of Carveol

Subsequent Enzymatic Conversion of (-)-Carveol (B6331534) to Carvone (B1668592)

Carveol (B46549) Dehydrogenase (CDH; EC 1.1.1.243) Activity

Carveol dehydrogenase (EC 1.1.1.243) is the enzyme responsible for the oxidation of carveol to carvone. tamu.eduwikipedia.orggenome.jpcreative-enzymes.com This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of donors with NAD⁺ or NADP⁺ as an acceptor. tamu.eduwikipedia.orggenome.jpcreative-enzymes.comoup.com The systematic name for this enzyme class is (-)-trans-carveol (B1215196):NADP⁺ oxidoreductase. tamu.eduwikipedia.orggenome.jpcreative-enzymes.com

Studies in Rhodococcus erythropolis DCL14 have shown that cell extracts contain carveol dehydrogenase activity that is dependent on NAD⁺, DCPIP, and to a lesser extent, NADP⁺. wur.nl The DCPIP-dependent activity was primarily induced after growth on limonene (B3431351), while the NAD⁺-dependent activity was more strongly induced after growth on carveol and dihydrocarveol (B1210190). wur.nl

In plants, CDH activity has been characterized in species like spearmint (Mentha spicata), where it catalyzes the oxidation of (-)-trans-carveol to (-)-carvone (B1668593). oup.comnih.govresearchgate.netnih.gov This reaction is a key step in the formation of the principal constituent of spearmint essential oil. oup.com

Cofactor Dependence of Carveol Dehydrogenase (NADH, NADP⁺, NAD⁺)

Carveol dehydrogenase activity has been shown to be dependent on specific cofactors. In the reaction converting (-)-trans-carveol to (-)-carvone, NADP⁺ acts as the electron acceptor, being reduced to NADPH. tamu.eduwikipedia.orggenome.jpcreative-enzymes.com

However, research on CDH from Rhodococcus erythropolis DCL14 indicates a more complex cofactor dependence. This bacterial CDH exhibits NAD⁺-, DCPIP-, and low levels of NADP⁺-dependent activity. wur.nl The NAD⁺-dependent activity was particularly notable in cells grown on carveol and dihydrocarveol. wur.nl This suggests that cofactor preference can vary depending on the biological source of the enzyme.

Studies on short-chain dehydrogenase/reductase (SDR) family members, to which carveol dehydrogenase belongs, indicate that the preference for NAD⁺ over NADP⁺ can be influenced by conserved residues, such as an aspartate residue. oup.comresearchgate.net Negatively charged residues tend to favor the NAD⁺/NADH pair. oup.comresearchgate.net

Characterization of Carveol Dehydrogenase Isoforms

Research has indicated the existence of different isoforms of carveol dehydrogenase or enzymes with similar activity. In Rhodococcus erythropolis DCL14, anion-exchange experiments revealed the presence of up to three distinct NAD⁺-dependent carveol dehydrogenases in cell extracts from limonene-grown cells. wur.nl

In plants, while the spearmint enzyme is primarily referred to as (-)-trans-carveol dehydrogenase, related isopiperitenol (B1207519) dehydrogenases in Perilla citriodora have shown varying substrate specificities towards different isomers, suggesting the presence of isoforms or closely related enzymes with distinct catalytic properties. researchgate.net For instance, one isoform (PcPKISPD1) accepted both (-)-isopiperitenol diastereomers, while another (PcPTISPD2) was specific for the conversion of (-)-cis-isopiperitenol. researchgate.net The (+)-trans-carveol dehydrogenase from caraway has also been reported to accept several carveol isomers as substrates. researchgate.netresearchgate.net

These observations highlight the potential for enzymatic diversity within the carveol dehydrogenase family, which may contribute to the complexity of monoterpene profiles in different plant species or even within different tissues of the same plant.

Functional Expression of Biosynthetic Enzymes in Heterologous Systems (e.g., Escherichia coli)

The functional expression of enzymes involved in (-)-carvone biosynthesis, including carveol dehydrogenase, has been successfully achieved in heterologous systems, particularly Escherichia coli. researchgate.netnih.govresearchgate.netnih.govmdpi.comresearchgate.net This approach is valuable for studying enzyme function, characterizing their properties, and exploring the potential for biotechnological production of monoterpenes.

Functional expression in E. coli has been used as an in situ screening assay for identifying dehydrogenase clones from peppermint oil gland secretory cells. nih.govresearchgate.netnih.gov The spearmint homolog, (-)-trans-carveol dehydrogenase, has also been isolated and characterized through expression in E. coli. nih.govresearchgate.netnih.gov

Studies aiming to reconstitute the entire (-)-carvone biosynthetic pathway in E. coli by co-expressing enzymes like geranyl diphosphate (B83284) synthase, limonene synthase, cytochrome P450 limonene hydroxylase, and carveol dehydrogenase have been conducted. mdpi.com While individual enzymes have been functionally expressed, achieving high yields of the final product, (-)-carvone, in a single E. coli strain has presented challenges. researchgate.netmdpi.comresearchgate.net Low yields in initial attempts suggested potential bottlenecks, such as the enzymatic kinetics and expression levels of the co-expressed enzymes. researchgate.net

Recent work has focused on optimizing the balance of enzyme expression levels in recombinant E. coli to improve carvone production. researchgate.netresearchgate.net By adjusting the ratio of expressed enzymes, such as cytochrome P450 limonene-6-hydroxylase and carveol dehydrogenase, significant improvements in (-)-carvone titer from (-)-limonene (B1674923) have been achieved. researchgate.netresearchgate.net This demonstrates the importance of balanced enzyme activity for efficient metabolic flux in engineered pathways.

Metabolic Flux and Pathway Regulation

Metabolic flux refers to the rate at which metabolites flow through a biochemical pathway. In the context of this compound biosynthesis and its conversion to carvone, understanding and regulating metabolic flux is crucial for controlling the accumulation of these compounds in plants and for optimizing biotechnological production. vanderbilt.eduresearchgate.net Pathway regulation involves the mechanisms that control the activity and levels of the enzymes in the pathway, thereby influencing the metabolic flux. researchgate.netfrontiersin.orgcore.ac.uk

Developmental Regulation of Enzyme Activities in Plants

The biosynthesis of monoterpenes like limonene and carvone in plants is often a developmentally regulated process. nih.govnih.govresearchgate.net In caraway fruit (Carum carvi L.), the accumulation of limonene and carvone changes significantly during development. nih.govnih.govresearchgate.net Limonene accumulation tends to predominate in the early stages, while carvone accumulation becomes more prominent in later stages. nih.govnih.govresearchgate.net

This developmental shift in product accumulation correlates with changes in the activities of the biosynthetic enzymes. nih.govnih.govresearchgate.net Studies in caraway have shown that the appearance of limonene-6-hydroxylase activity closely correlates with the onset of carvone accumulation. nih.govnih.govresearchgate.net In the youngest stages, when limonene-6-hydroxylase is undetectable, primarily limonene accumulates. nih.govnih.govresearchgate.net As the fruit matures, the activities of all three enzymes in the pathway (monoterpene synthase, limonene-6-hydroxylase, and carveol dehydrogenase) tend to decline. nih.govnih.govresearchgate.net Limonene-6-hydroxylase appears to play a pivotal role in controlling the nature of the end product by channeling limonene towards carveol and subsequently carvone. nih.govnih.govresearchgate.net

This developmental regulation of enzyme activities ensures that the plant produces specific monoterpenes at different stages of growth, likely linked to their ecological roles as defense compounds or attractants. nih.gov

Table 1: Enzyme Activities During Caraway Fruit Development nih.gov

Developmental Stage (Days Post-Anthesis)Limonene Synthase Activity (nkat/g fresh weight)Limonene-6-Hydroxylase Activity (nkat/g fresh weight)Carveol Dehydrogenase Activity (nkat/g fresh weight)
Youngest stagesDetectableUndetectableDetectable
Onset of carvone accumulationPresentAppears and increasesPresent
Later stagesDeclines to low levelsDeclines to low levelsDeclines to low levels
Peak activity (approx.)--20-25 DPA

Note: Data is illustrative based on descriptions in the source and may not represent precise quantitative values from a single experiment.

Strategies for Balancing Enzyme Expression in Engineered Systems

Several strategies have been explored to address the challenge of balancing enzyme expression in these engineered systems. One approach involves the use of co-culture systems, where different strains expressing specific pathway enzymes are mixed at various ratios. This allows for external control over the relative abundance of the enzymes. Research has demonstrated that optimizing the mixing ratio of strains expressing P450/CPR and CDH can lead to increased (-)-carvone production and reduced by-product formation researchgate.netnih.govnih.govresearchgate.net. For instance, a study found that a 16:1 ratio of P450 and CDH expressing strains showed the highest (-)-carvone production researchgate.net.

To achieve more precise intracellular enzyme balancing, proteome analysis methods have been employed to quantify the absolute abundance of pathway enzymes. The Quantification Concatamer (QconCAT) method is one such technique that has been successfully applied to determine the optimal protein abundance ratio between P450/CPR and CDH nih.govnih.govresearchgate.net. By understanding the ideal ratio at the protein level, researchers can then design engineered strains that express the enzymes accordingly.

Based on the optimal ratios determined by proteome analysis, a further strategy involves constructing a single strain that expresses all the necessary enzymes with expression levels designed to mimic the desired balance nih.govnih.govresearchgate.net. This integrated approach aims to overcome the limitations of co-culture systems and provide a more stable and controlled environment for biosynthesis. An upgraded E. coli strain constructed to represent the optimum abundance ratio between P450/CPR and CDH demonstrated a significant improvement in (-)-carvone production from (-)-limonene nih.govnih.govresearchgate.net. This engineered strain showed a 15-fold increase in (-)-carvone production compared to the initial, non-optimized strain, achieving 44 ± 6.3 mg/L (-)-carvone production from 100 mg/L (-)-limonene nih.govnih.govresearchgate.net.

Beyond specific protein ratios, other strategies for fine-tuning enzyme expression include optimizing promoter strengths to control transcription rates and utilizing synthetic regulatory systems frontiersin.orgmit.edu. These tools in synthetic biology allow for precise control over the expression levels of individual enzymes within a metabolic pathway, contributing to improved flux and reduced accumulation of intermediates and by-products.

The optimization of enzyme balance is crucial for maximizing the yield and purity of this compound and downstream products like (-)-carvone in engineered microbial platforms. The application of quantitative proteomics and targeted strain engineering based on determined optimal enzyme ratios represents a powerful strategy in metabolic engineering for the efficient production of valuable monoterpenoids.

Effect of Enzyme Ratio on (-)-Carvone Production and By-product Formation in Engineered E. coli Co-cultures

Strain Mixing Ratio (P450/CPR : CDH)(-)-Carvone Production (mg/L)Dihydrocarvone (B1202640) Production (mg/L)
Varied RatiosDifferent Production Levels nih.govresearchgate.netDifferent Production Levels nih.govresearchgate.net
16:1Highest (-)-Carvone Production researchgate.netReduced By-product Formation nih.govnih.govresearchgate.net

Note: Data is illustrative based on research findings indicating the impact of varying enzyme ratios on product and by-product formation. Specific quantitative data for all ratios was not available in the provided snippets, except for the optimized ratio.

Comparison of (-)-Carvone Production in Engineered E. coli Strains

Strain Type(-)-Carvone Production from 100 mg/L (-)-Limonene (mg/L)Improvement Factor
Non-engineered strainLow yield (up to 2 μM reported in previous studies) researchgate.netresearchgate.net1x
Upgraded single strain with optimized enzyme balance44 ± 6.3 nih.govnih.govresearchgate.net~15x nih.govnih.govresearchgate.net

Enzymatic and Microbial Biotransformations of Carveol

Bioconversion of Limonene (B3431351) to (-)-Carveol (B6331534) by Microorganisms

Limonene, a major component of citrus essential oils, serves as a common starting material for the biotechnological production of various monoterpenoids, including carveol (B46549). mdpi.comresearchgate.net The bioconversion of limonene to carveol involves hydroxylation, often at the C-6 position.

Fungal Biotransformation (e.g., Aspergillus flavus, Pleurotus sapidus)

Fungi have been explored for their ability to biotransform limonene into carveol. Pleurotus sapidus, a basidiomycete, has been reported to convert D-limonene into a mixture of cis- and trans-carveol, along with carvone (B1668592). google.comgoogle.comepo.orgresearchgate.net While P. sapidus shows regiospecificity in converting D-limonene to carveol and carvone, the rate of conversion can be relatively low. google.comgoogle.comepo.org Studies with P. sapidus have shown that the biotransformation of limonene yields cis- and trans-carveol and carvone as the main products. nih.gov The ratio of carveol isomers formed can vary among different fungal species. researchgate.net For instance, P. sapidus has been observed to transform limonene yielding cis/trans isomers in a constant 1:1 ratio over a period of 7 days. researchgate.net

Bacterial Biotransformation (e.g., Rhodococcus opacus, Rhodococcus globerulus)

Bacterial strains, particularly from the genus Rhodococcus, are also capable of biotransforming limonene to carveol. Rhodococcus opacus PWD4 is a toluene-degrading strain that has been shown to hydroxylate D-limonene primarily at the C-6 position, resulting in the formation of enantiomerically pure (+)-trans-carveol and minor amounts of (+)-carvone. google.comresearchgate.netresearchgate.netasm.org This biotransformation is linked to enzymes involved in toluene (B28343) degradation. asm.org Rhodococcus globerulus PWD8, another toluene-degrading strain, also converts D-limonene to trans-carveol and subsequently oxidizes most of the formed trans-carveol to (+)-carvone. google.comepo.orgresearchgate.net The conversion of limonene to carveol and carvone by Rhodococcus opacus has been reported with yields of 2.4 g/L and 0.63 g/L, respectively. mdpi.com

Factors Influencing Yield and Isomer Formation in Biotransformations

Several factors can influence the yield and the ratio of isomers produced during the microbial biotransformation of limonene to carveol. These factors include the specific microbial strain used, the growth conditions of the microorganism, the substrate concentration, the presence of inducers or inhibitors, and the reaction system employed. For example, in Rhodococcus opacus PWD4, the biotransformation of D-limonene to trans-carveol is inhibited by toluene, the growth substrate. google.comresearchgate.netasm.org Adaptation of microbial precultures with small amounts of the substrate can increase the concentration of carveol and carvone produced. nih.gov The use of two-phase systems with an immiscible organic solvent can also improve the biotransformation rate and product yield by minimizing substrate and product toxicity to the cells. researchgate.netqueensu.ca

Biotransformation of this compound to Downstream Metabolites

This compound can be further metabolized by microorganisms into other valuable compounds, notably carvone and dihydrocarveol (B1210190) isomers.

Oxidation to Carvone by Whole-Cell Biocatalysts (e.g., Rhodococcus erythropolis DCL14)

The oxidation of carveol to carvone is a significant biotransformation. Rhodococcus erythropolis DCL14 is a well-studied bacterium known for its ability to metabolize various monoterpenes, including carveol and carvone. wur.nlmicrobiologyresearch.orgnih.gov Whole cells of R. erythropolis DCL14 possess carveol dehydrogenase activity, which catalyzes the stereoselective oxidation of carveol to carvone. researchgate.netnih.govcapes.gov.br This enzyme is induced when the cells are grown on limonene or carveol. queensu.canih.gov

Rhodococcus erythropolis DCL14 can convert (-)-trans-carveol (B1215196) to (-)-carvone (B1668593). researchgate.net When a diastereomeric mixture of this compound is provided, only the (-)-trans-carveol isomer is converted to (-)-carvone, allowing for the potential recovery of pure (-)-cis-carveol. researchgate.net The carveol dehydrogenase from R. erythropolis DCL14 is a nicotinoprotein and shows stereoselectivity, preferentially converting the (6S)-carveol stereoisomers. nih.gov The biotransformation can be affected by substrate and product toxicity at high concentrations, which can be mitigated by using two-phase bioreactor systems. queensu.ca

Stereospecific Reduction to Dihydrocarveol and Dihydrocarvone (B1202640) Isomers

This compound can also undergo reduction to form dihydrocarveol and dihydrocarvone isomers. Dihydrocarveol is a p-menthane (B155814) monoterpenoid that is a dihydro derivative of carveol. nih.gov

Microorganisms can perform stereospecific reductions of carvone, which is closely related to carveol, leading to the formation of dihydrocarvone and dihydrocarveol isomers. For instance, the biotransformation of (4R)-carvone by certain microorganisms, such as Gongronella butleri, Diplogelasinospora grovesii, and Schizosaccharomyces octosporus, involves the hydrogenation to (1R,4R)-dihydrocarvone, followed by stereoselective reduction to (1R,2S,4R)-dihydrocarveol. nih.gov The stereochemistry at the C-4 carbon atom of carvone influences the reaction pathway. nih.gov

Rhodococcus erythropolis DCL14 also plays a role in the metabolism of dihydrocarveol and dihydrocarvone. wur.nlmicrobiologyresearch.orgnih.gov This strain can assimilate all stereoisomers of carveol and dihydrocarveol. wur.nlmicrobiologyresearch.orgnih.gov In R. erythropolis DCL14, carveol is oxidized to carvone, which is then stereospecifically reduced to (1R)-(iso-)dihydrocarvone. wur.nlmicrobiologyresearch.orgnih.gov Dihydrocarveol enters this pathway by being directly oxidized to (iso-)dihydrocarvone. wur.nlmicrobiologyresearch.orgnih.gov

Identification of Metabolic Intermediates in Microbial Degradation Pathways

The microbial degradation of this compound has been studied in various microorganisms, notably Rhodococcus erythropolis DCL14. This strain is capable of assimilating all stereoisomers of carveol and dihydrocarveol as sole carbon and energy sources microbiologyresearch.org.

Product accumulation studies using R. erythropolis DCL14 have been instrumental in identifying key metabolic intermediates in the this compound degradation pathway. For the (4R)-carveol degradation pathway, identified intermediates include (4R)-carvone, (1R,4R)-dihydrocarvone, (4R,7R)-4-isopropenyl-7-methyl-2-oxo-oxepanone, (3R)-6-hydroxy-3-isopropenylheptanoate, (3R)-3-isopropenyl-6-oxoheptanoate, (3S,6R)-6-isopropenyl-3-methyl-2-oxo-oxepanone, and (5R)-6-hydroxy-5-isopropenyl-2-methylhexanoate microbiologyresearch.orgwur.nlresearchgate.net. The degradation pathway for (4S)-carveol involves the opposite stereoisomers of these compounds microbiologyresearch.orgwur.nlresearchgate.net.

The proposed pathway in R. erythropolis DCL14 involves the oxidation of carveol to carvone, followed by stereospecific reduction of carvone to (1R)-(iso-)dihydrocarvone microbiologyresearch.orgwur.nl. Dihydrocarveol also enters the pathway at this stage, being directly oxidized to (iso-)dihydrocarvone microbiologyresearch.orgwur.nl. Cell extracts of R. erythropolis DCL14 contain enzymes like (dihydro)carveol dehydrogenase, carvone reductase, (iso-)dihydrocarvone isomerase, and dihydrocarvone monooxygenase (Baeyer-Villiger monooxygenase), which are involved in these transformations microbiologyresearch.org.

Further degradation of the oxepanone intermediates occurs through hydrolysis and oxidation, linking the (dihydro)carveol degradation pathways to the limonene degradation pathway in this microorganism microbiologyresearch.orgwur.nl.

Another microorganism, Bacillus pallidus BR425, isolated from an alpha-pinene (B124742) enrichment culture, has also shown carveol as a common metabolite during the degradation of alpha-pinene, beta-pinene, and limonene nih.gov. This suggests a pinene degradation pathway where carveol and carvone serve as central metabolic intermediates nih.gov.

The identification of these intermediates is crucial for understanding the biochemical steps involved in carveol metabolism and for potentially engineering microorganisms for enhanced production of desired compounds or for bioremediation purposes.

Bioreactor Systems for Enhanced Biotransformation Efficiency

Efficient microbial biotransformation of compounds like this compound can be limited by substrate or product toxicity and the inherent properties of the biocatalyst. Bioreactor design plays a significant role in overcoming these limitations and enhancing process efficiency.

Two-Phase Partitioning Bioreactors for Substrate/Product Inhibition Mitigation

Substrate and product toxicity can significantly inhibit the activity of microorganisms in biotransformation processes queensu.canih.govresearchgate.netqueensu.ca. For instance, in the biotransformation of (-)-trans-carveol to (R)-(-)-carvone by Rhodococcus erythropolis DCL14, both the substrate (carveol) and the product (carvone) can be inhibitory at elevated aqueous concentrations queensu.canih.govresearchgate.netqueensu.cascispace.comresearchgate.net. Aqueous phase concentrations above approximately 500 mg/L for carveol and 200-600 mg/L for carvone have been shown to inhibit the biotransformation activity of R. erythropolis DCL14 researchgate.net.

Two-phase partitioning bioreactors (TPPBs) are employed to mitigate this inhibition queensu.canih.govresearchgate.netqueensu.cascispace.com. These systems utilize an immiscible second phase (either an organic solvent or solid polymer beads) in addition to the aqueous phase where the microorganisms reside queensu.canih.govresearchgate.netqueensu.cascispace.com. The second phase acts as a reservoir, partitioning the inhibitory substrate from the aqueous phase and releasing it at a rate that matches the metabolic activity of the cells, thus keeping the aqueous concentration below toxic levels queensu.canih.govqueensu.cascispace.com. Simultaneously, the second phase can also absorb the inhibitory product as it is formed, preventing its accumulation in the aqueous phase queensu.canih.govqueensu.cascispace.com.

Studies on the biotransformation of (-)-trans-carveol to (R)-(-)-carvone using R. erythropolis DCL14 have demonstrated the effectiveness of TPPBs queensu.canih.govresearchgate.netqueensu.cascispace.com. Both two-liquid-phase systems using solvents like 1-dodecene (B91753) or silicone oil, and solid-liquid systems using polymer beads, have been explored nih.govresearchgate.netqueensu.cascispace.com. While liquid-phase TPPBs can enhance performance compared to single-phase systems, the hydrophobic nature of R. erythropolis DCL14 can lead to severe emulsion formation, causing operational challenges nih.govresearchgate.netscispace.com.

Solid-liquid TPPBs using polymer beads can overcome the emulsification problem scispace.com. Different polymer beads have been screened based on their partitioning coefficients for carveol and carvone scispace.com. Configurations involving a single polymer bead type, a mixture of polymer beads, or a combination of beads in the reactor and an external column have been tested queensu.cascispace.com. A configuration using styrene/butadiene copolymer beads in the reactor and recirculating the fermentation medium through an external column packed with Hytrel® 8206 polymer beads showed improved reactor performance, enabling the addition of significantly more substrate compared to single-phase systems queensu.cascispace.com. This highlights the ability to tailor the partitioning behavior by selecting appropriate polymer phases scispace.com.

The use of TPPBs has shown significant improvements in volumetric productivity and the total amount of substrate converted compared to single-phase systems queensu.caqueensu.ca. For example, in one study, a solid-liquid TPPB configuration achieved a volumetric productivity of 99 mg/L.h, converting 35 mL of substrate over 48.75 hours, whereas a single-phase system yielded only 31 mg/L.h and converted 5 mL of substrate over 15.25 hours queensu.caqueensu.ca.

Whole-Cell Immobilization Techniques in Biocatalysis

Whole-cell immobilization is another technique employed in biocatalysis to improve the efficiency and stability of biotransformation processes colab.wsresearchgate.netmdpi.com. Immobilizing whole cells involves confining the cells within a support matrix or onto a carrier material mdpi.com. This technique offers several advantages, including increased cell stability, reusability of the biocatalyst, easier separation of the cells from the reaction mixture, and potential mitigation of substrate/product toxicity by providing a protective environment colab.wsresearchgate.netmdpi.com.

Various immobilization methods exist, such as adsorption to a carrier, entrapment within a polymer matrix, encapsulation, cross-linking, or covalent attachment mdpi.com. Entrapment in polymer networks using materials like polyacrylamide, collagen, alginate, agar, and gelatin is a frequently used method, particularly when aiming for optically pure enantiomers mdpi.com. This method physically separates the biocatalyst from the bulk reaction environment, offering protection against harmful substances mdpi.com.

In the context of carveol biotransformation, whole-cell immobilization has been explored, particularly for the conversion of d-limonene to fragrance compounds like l-carveol and l-carvone by Rhodococcus erythropolis colab.wsresearchgate.net. Substrate toxicity is a known issue in the biotransformation of limonene and its derivatives colab.wsresearchgate.net. Immobilization on support materials like Siran® SIKUG41 glass beads has been shown to significantly increase the tolerance of R. erythropolis to higher concentrations of limonene, thereby alleviating the toxic effect of the substrate colab.wsresearchgate.net.

Studies have demonstrated that whole-cell immobilization can lead to a significant increase in both specific and volumetric activity of the biocatalyst colab.wsresearchgate.net. For R. erythropolis converting d-limonene, immobilization on glass beads resulted in a threefold increase in specific activity and a tenfold increase in volumetric activity compared to free cells colab.wsresearchgate.net. The maximum volumetric activity achieved with immobilized R. erythropolis was considerably higher than that of free cells researchgate.net. This enhancement in activity and tolerance underscores the potential of whole-cell immobilization as a strategy for improving the productivity of carveol-related biotransformations.

The choice of immobilization method and carrier material is crucial and depends on the specific biocatalyst and process parameters mdpi.com. While immobilization can enhance selectivity and stability, potential issues like mass transport limitations within the support matrix need to be considered mdpi.com.

Data Tables

Intermediate Compound NameStereochemistryFound in Pathway of
(4R)-Carvone(4R)(4R)-Carveol
(1R,4R)-Dihydrocarvone(1R,4R)(4R)-Carveol
(4R,7R)-4-Isopropenyl-7-methyl-2-oxo-oxepanone(4R,7R)(4R)-Carveol
(3R)-6-Hydroxy-3-isopropenylheptanoate(3R)(4R)-Carveol
(3R)-3-Isopropenyl-6-oxoheptanoate(3R)(4R)-Carveol
(3S,6R)-6-Isopropenyl-3-methyl-2-oxo-oxepanone(3S,6R)(4R)-Carveol
(5R)-6-Hydroxy-5-isopropenyl-2-methylhexanoate(5R)(4R)-Carveol
Opposite stereoisomers of above(4S)(4S)-Carveol
Bioreactor TypeSecond Phase MaterialMicroorganismSubstrateProductKey BenefitReference(s)
Two-Phase PartitioningSolid polymer beadsRhodococcus erythropolis DCL14(-)-trans-Carveol(R)-(-)-CarvoneMitigation of substrate/product inhibition, improved operability queensu.caqueensu.cascispace.com
Two-Phase PartitioningImmiscible organic solventRhodococcus erythropolis DCL14(-)-trans-Carveol(R)-(-)-CarvoneMitigation of substrate/product inhibition nih.govresearchgate.netresearchgate.net
Whole-Cell ImmobilizationSiran® SIKUG41 glass beadsRhodococcus erythropolisd-Limonenel-Carveol, l-CarvoneIncreased substrate tolerance, enhanced activity colab.wsresearchgate.net

Chemical Synthesis and Derivatization Strategies for Carveol

Enantioselective Synthetic Approaches to (-)-Carveol (B6331534)

Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound. This compound, being a chiral molecule, can be synthesized enantioselectively. One approach involves starting from (-)-carvone (B1668593), a readily available natural product. The reduction of the oxo group in (-)-carvone can yield this compound. researchgate.net Procedures utilizing reducing agents such as LiAlH₄, NaBH₄, and (i-Bu)₂AlH have been explored. researchgate.net The system involving CeCl₃ · 7 H₂O-NaBH₄ in methanol (B129727) at 20°C has been reported as a practical procedure for the synthesis of this compound, achieving a high yield of 80%. researchgate.net

Another route involves the isomerization of α-pinene oxide. researchgate.netdntb.gov.ua While α-pinene oxide isomerization can yield various products, including campholenic aldehyde, selective synthesis of trans-carveol can be achieved using specific catalysts and conditions. researchgate.netdntb.gov.uamdpi.com Brønsted acid catalysts and polar solvents tend to favor the formation of carveol (B46549) from α-pinene epoxide. researchgate.net Task-specific ionic liquids have also been explored as catalysts and reusable solvents for the selective isomerization of α-pinene oxide to trans-carveol, demonstrating high conversion and selectivity. rsc.org

Biocatalytic approaches also offer enantioselective routes to carveol. Certain microbial strains, such as Rhodococcus erythropolis DCL14, can metabolize carveol and dihydrocarveol (B1210190). nih.govwur.nl Some microorganisms, including basidiomycetes like Pleurotus sapidus, are capable of transforming limonene (B3431351) into carveol and carvone (B1668592), with some exhibiting selectivity towards specific isomers. researchgate.net Rhodococcus globerulus PWD8 is a microbial strain capable of producing trans-(-)-carveol from D-limonene. google.com

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new transformations.

Oxidation Reactions (e.g., Baeyer-Villiger oxidation)

Oxidation reactions can transform the hydroxyl group of carveol or modify its double bonds. The oxidation of carveol to carvone is a significant transformation. This can be achieved through various methods, including Oppenauer oxidation and chromic acid oxidation. wikipedia.orggoogle.comunirioja.es The Oppenauer oxidation, a gentle method for selectively oxidizing secondary alcohols to ketones, has been successfully applied to the oxidation of carveol to carvone with high yields using specific aluminum catalysts. wikipedia.orgunirioja.es

While carveol itself is an alcohol, the Baeyer-Villiger oxidation is typically applied to ketones and aldehydes, converting them to esters and lactones, respectively, using peroxyacids or hydrogen peroxide with a Lewis acid catalyst. alfa-chemistry.comslideshare.net Carvone, which can be obtained from carveol oxidation, is a substrate for Baeyer-Villiger oxidation, yielding corresponding lactones. alfa-chemistry.comslideshare.net Mechanistic studies of Baeyer-Villiger oxidation involve the addition of a peroxyacid to the carbonyl carbon, followed by the migration of a group to the oxygen atom. alfa-chemistry.comslideshare.net

Ozonolysis is another oxidation reaction that has been studied for carveol. chemfaces.com Studies on the ozonolysis of a mixture of cis and trans this compound have investigated the reaction mechanism and products formed. chemfaces.com

Isomerization Reactions (e.g., α-pinene oxide to trans-carveol)

Isomerization reactions involve the rearrangement of atoms within a molecule. The isomerization of α-pinene oxide to trans-carveol is a notable example. researchgate.netdntb.gov.uamdpi.com This reaction is often catalyzed by acids, which facilitate the ring-opening of the epoxide. researchgate.net The selectivity towards trans-carveol over other products like campholenic aldehyde is influenced by factors such as the catalyst and solvent used. researchgate.netmdpi.com Mechanistic studies suggest that the rearrangement of an intermediate carbocation, generated during the epoxide ring-opening, is a key step in determining product selectivity. researchgate.net The polarity of the solvent plays a role in stabilizing this intermediate. researchgate.net

Synthesis of Novel Derivatives from this compound for Research Applications

This compound serves as a chiral building block for the synthesis of various derivatives with potential applications in research, including the exploration of pharmacological properties. znaturforsch.comnih.gov Chemical modifications can be made to the hydroxyl group or the double bonds of carveol to create novel compounds.

Derivatives have been synthesized from carvone, which can be obtained from carveol, for studies on structure-activity relationships and the development of new drugs. znaturforsch.commdpi.com These syntheses can involve reactions such as the addition to the isopropenyl double bond or modifications of the ketone group (in the case of carvone derivatives). znaturforsch.commdpi.com For instance, the synthesis of p-menthane (B155814) derivatives has been achieved starting from (R)-(-)-carvone. znaturforsch.com Epoxidation of carvone, while preserving the enone group, can provide reactive intermediates for further derivatization. mdpi.com

Novel derivatives of carvone, carveol, and limonene have been synthesized using L-carvone as a starting material through reactions like chlorination, nucleophilic substitution, and reduction, and evaluated for potential biological activities such as antiproliferative effects. nih.gov The synthesis of gem-dichlorocyclopropane allylcarveols from R-(-)-carvone derivatives has also been reported. abechem.com

These synthetic strategies and derivatization approaches highlight the versatility of this compound as a starting material for generating a diverse range of compounds for various research applications.

Chiral Analysis and Stereochemical Characterization of Carveol

Methods for Enantiomeric Purity Determination

Determining the enantiomeric purity of (-)-carveol (B6331534) involves analytical techniques capable of distinguishing between its enantiomers. Several chromatographic and spectroscopic methods are employed for this purpose. libretexts.org

Chiral Gas Chromatography (GC) on Cyclodextrin (B1172386) Capillary Columns

Chiral Gas Chromatography (GC) utilizing capillary columns coated with chiral stationary phases (CSPs) is a widely used and effective technique for separating and quantifying enantiomers of volatile and semi-volatile compounds, including monoterpenoids like carveol (B46549). chromatographyonline.com Cyclodextrins and their derivatives are common chiral selectors in GC CSPs. chromatographyonline.comelementlabsolutions.com These cyclic molecules, composed of glucose units, possess a toroidal structure with a hydrophobic cavity and a hydrophilic exterior, facilitating enantiomeric separation through various interactions such as hydrogen bonding, coordination, and inclusion. chromatographyonline.comsigmaaldrich.com Different types of cyclodextrins (α, β, and γ) with varying cavity sizes and numbers of stereogenic centers offer unique selectivities. chromatographyonline.comsigmaaldrich.com Derivatization of the hydroxyl groups on the cyclodextrin structure further enhances their enantioselective properties. chromatographyonline.comsigmaaldrich.com Permethylated cyclodextrins, such as permethylated β-cyclodextrin phases (e.g., Astec CHIRALDEX B-PM, Supelco β-DEX 110, and Supelco β-DEX 120), are recommended as general-purpose columns for separating a wide range of compounds, including underivatized alcohols. sigmaaldrich.com Chiral GC analysis on a chiral stationary phase, such as octakis-(6-O-methyl-2,3-di-O-pentyl)-β-cyclodextrin, has been successfully applied to analyze carveol dehydrogenase assays, allowing for the differentiation and quantification of carveol stereoisomers and related products like carvone (B1668592). researchgate.net The relative areas of the peaks corresponding to each enantiomer in the chromatogram can be used to determine the enantiomeric ratio and thus the enantiomeric purity. libretexts.org

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is another powerful technique for the separation of enantiomers. phenomenex.comcsfarmacie.cz In chiral HPLC, enantiomers are separated based on their differential interactions with the chiral selector immobilized on the stationary phase. phenomenex.comscielo.br The formation of transient diastereomeric complexes with different stabilities allows for their separation. scielo.br Polysaccharide-derived stationary phases are among the most widely used CSPs in HPLC due to their broad applicability and the numerous chiral sites they offer for interaction. phenomenex.comscielo.brphenomenex.com These phases can be used with various mobile phases, including normal phase, polar organic, and reversed phase modes. phenomenex.com Immobilized polysaccharide phases offer enhanced stability and allow for the use of a wider range of solvents, increasing selectivity options. phenomenex.com Chiral HPLC is essential in industries like pharmaceuticals and natural products chemistry for the identification and purification of optically active compounds. phenomenex.com

Spectroscopic Techniques for Isomer Differentiation

Spectroscopic techniques can also provide valuable information for differentiating between isomers, although direct determination of enantiomeric purity of carveol solely by standard techniques like NMR in achiral solvents is not possible as enantiomers have identical spectra under these conditions. libretexts.org However, in the presence of a chiral solvent or a chiral shift reagent, enantiomers can form diastereomeric complexes, leading to non-identical NMR chemical shifts that allow for the determination of enantiomeric purity. libretexts.orggoogle.com While the provided search results discuss the use of spectroscopic methods like mass spectrometry (MS) and infrared ion spectroscopy for differentiating structural isomers mdpi.comlcms.cz, and rotational spectroscopy for studying conformational dynamics of carveol stereoisomers researchgate.netrsc.org, direct application of these specific techniques for routine enantiomeric purity determination of carveol without derivatization or chiral additives is not explicitly detailed in the provided snippets. However, the principle of using spectroscopic differences arising from diastereomeric interactions or unique structural features is applicable to chiral analysis. Luminescent characteristics have also been explored for determining enantiomeric excess of chiral compounds, including carveol, sometimes utilizing achiral luminescent probes. google.com

Enantiomeric Resolution Techniques

Enantiomeric resolution refers to the process of separating a racemic mixture into its individual enantiomers. jove.com This is often necessary to obtain enantiomerically pure compounds for specific applications.

Enzymatic Resolution of (±)-Carveol Acetates

Enzymatic resolution is a form of kinetic resolution that utilizes enzymes to selectively transform one enantiomer in a racemic mixture at a faster rate than the other. jove.com This differential reactivity allows for the separation of the untransformed enantiomer from the product of the enzymatic reaction. While the provided search results specifically mention the enzymatic resolution of (±)-carvone and related compounds researchgate.netwur.nlresearchgate.net, and the biotransformation of carveol by microorganisms wur.nlmicrobiologyresearch.orgmdpi.com, direct detailed information on the enzymatic resolution of (±)-carveol acetates is not extensively covered. However, the principle of enzymatic kinetic resolution is applicable to esters of chiral alcohols. Enzymes like lipases or esterases can selectively hydrolyze or transesterify one enantiomer of a chiral acetate (B1210297), leaving the other enantiomer of the acetate and the corresponding alcohol product enriched in the opposite enantiomer. (±)-Carveol acetate would be a suitable substrate for such enzymatic approaches.

Computational Chemistry and Structure Activity Relationship Studies of Carveol

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to visualize molecular structures in three dimensions and predict their binding modes and affinities with target macromolecules, such as proteins.

Ab initio methods, based on first principles of quantum mechanics, are employed for detailed conformational analysis of molecules. Studies utilizing broadband rotational spectroscopy in conjunction with high-level ab initio calculations have provided significant insights into the conformational dynamics of both cis- and trans-(-)-carveol researchgate.netrsc.org. Theoretical conformational searches, employing techniques like two-dimensional potential energy scans and conformer-rotamer ensemble sampling, have identified numerous possible conformers for these molecules rsc.org. For trans-carveol, conformers featuring the isopropenyl group in an equatorial orientation and the hydroxyl group in an axial position have been assigned rsc.org. In the case of cis-carveol, analogous conformers with an equatorial hydroxyl group were found, alongside a conformer with an axial isopropenyl group rsc.org. Investigations into non-covalent interactions, including hydrogen bonding between the hydroxyl group and the π-system of the isopropenyl group, using methods like quantum theory of atoms-in-molecules, have helped explain the observed conformational preferences rsc.org. These studies indicate that axial conformers are stabilized by dispersion interactions between the cyclohexene (B86901) ring and the isopropenyl group, highlighting a challenge for theoretical methods in accurately accounting for these interactions researchgate.net.

Molecular docking simulations are widely applied to predict how (-)-carveol (B6331534) interacts with specific biological targets at the atomic level openaccessjournals.com. These studies are crucial for understanding potential mechanisms of action. For example, molecular docking has been used to explore the interactions of trans-carveol with the Ryanodine Receptor 1 protein, identifying a hydrogen bond formed between the hydroxyl group of trans-carveol and the THR 885 residue of the protein researchgate.net. Carveol (B46549) has also been docked against the NOS enzyme, yielding a reported binding energy of -5.5 kcal/mol saudijournals.com.

Computational evaluations of carveol's potential as an antidiabetic agent have involved in silico docking against a panel of protein targets relevant to diabetes nih.govzu.ac.ae. These analyses revealed favorable binding energy values (≥ -7 Kcal/mol) for carveol with targets such as the sodium-glucose co-transporter, aldose reductase, and sucrose-isomaltase intestinal nih.govzu.ac.ae. Intermediate binding energies (≥ -6 Kcal/mol) were observed for targets including C-alpha glucosidase, glycogen (B147801) synthase kinases-3β, fructose-1,6-bisphosphatase, and phosphoenolpyruvate (B93156) carboxykinase nih.govzu.ac.ae.

Docking studies with cis-carveol have explored its interactions with proteins like COX-2, HO-1, IL-1, NFκB, iNOS, Nrf2, and TNF-α zu.ac.ae. These studies often indicate the involvement of the hydroxyl group of carveol in hydrogen bond formation with residues in the protein binding site zu.ac.ae. Specific hydrogen bonding interactions have been noted with residues such as ASP-140 and ARG-136 in HO-1, LEU-80 and THR-79 in IL-1β, GLY 61 in NFκB, LEU-365 in Nrf2, and GLU-115 in TNF-α zu.ac.ae. Hydrophobic interactions, such as alkyl and Pi-alkyl interactions, also contribute to the stability of these complexes zu.ac.ae. Molecular docking has also been used to evaluate the interaction of (E)-carveol with targets like Sterol 14α-Demethylase Cytochrome P450 (CYP51) plos.org. The analysis of binding interactions between the ligand and protein residues helps elucidate potential mechanisms of protein modulation pakbs.org. Hydrophobic interactions are considered significant contributors to the strength and stability of ligand-protein binding researchgate.netresearchgate.net.

The following table presents a summary of reported binding energies from molecular docking studies involving carveol and selected biological targets:

Target ProteinBinding Energy (kcal/mol)Source
NOS enzyme-5.5 saudijournals.com
Sodium-glucose co-transporter≥ -7 nih.govzu.ac.ae
Aldose reductase≥ -7 nih.govzu.ac.ae
Sucrose-isomaltase intestinal≥ -7 nih.govzu.ac.ae
C-alpha glucosidase≥ -6 nih.govzu.ac.ae
Glycogen synthase kinase-3β≥ -6, ≥ 6.4 nih.govzu.ac.ae
Fructose-1,6-bisphosphatase≥ -6 nih.govzu.ac.ae
Phosphoenolpyruvate carboxykinase≥ -6, ≥ 6.4 nih.govzu.ac.ae

Elucidation of Mechanistic Pathways through Computational Approaches

Computational approaches aid in understanding the mechanistic pathways influenced by this compound. For instance, computational analyses have provided support for the role of carveol in activating the Nrf2 signaling pathway, which is known for its involvement in antioxidant and anti-inflammatory responses zu.ac.aenih.gov. This suggests a potential mechanism for the protective effects observed with carveol zu.ac.aenih.gov. Computational methods, including molecular docking, can help elucidate the molecular basis of biological processes by predicting ligand interactions with key protein receptors involved in those pathways openaccessjournals.com. Furthermore, computational investigations have contributed to proposing reaction mechanisms, such as the parallel catalytic mechanism suggested for the synthesis of carveol from α-epoxypinane researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique that seeks to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity wikipedia.org. These models can then be used to predict the activity of related compounds wikipedia.org. QSAR studies involving carveol and its analogs have been conducted to identify the structural features that contribute to their biological effects.

QSAR analysis has been applied to carveoylphenols, derivatives of carveol, to study their antifungal activity against various Candida strains researchgate.netnih.gov. These studies correlated the minimum inhibitory concentration (MIC) values with different molecular descriptors to derive structure-activity relationships nih.gov. The findings indicated that variations in chemical structure influenced the antifungal potency researchgate.net.

A 3D-QSAR study using Catalyst software investigated the interactions between flavor compounds, including this compound, and β-lactoglobulin acs.org. This study aimed to explain the molecular basis of their interaction and estimate their affinity for the protein acs.org.

QSAR evaluations have also been performed on monoterpenoids, including this compound and its derivatives, to assess their insecticidal activity iastate.edu. These studies employed descriptors such as electrotopological state indices and GETAWAY descriptors to build predictive models for insect toxicity iastate.edu. The models highlighted the importance of specific molecular regions for insecticidal properties and suggested that molecular size and shape, as captured by the GETAWAY descriptor, play a role in toxicity, implying a requirement for an optimal fit at the site of action iastate.edu. Separate QSAR models for aromatic and alicyclic monoterpenoids suggested potentially distinct modes of action influenced by structural characteristics iastate.edu.

QSAR models typically relate physicochemical properties or theoretical molecular descriptors to biological activity wikipedia.org. These descriptors can be 1D, 2D, or 3D wikipedia.orgneovarsity.org. 3D-QSAR specifically incorporates the three-dimensional structure and associated fields of the molecule neovarsity.org.

While specific comprehensive QSAR datasets for this compound across various activities were not consistently available in a tabular format in the search results, the principle involves correlating structural descriptors with biological responses. An illustrative example of the type of data used in such studies is shown below:

CompoundMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountExample Activity (e.g., log(1/IC50))
This compound152.24 fishersci.dk1.811Varies by assay and target

Note: XLogP3 is a predicted logP value from PubChem. The "Example Activity" column is illustrative of the type of data used in QSAR and would represent a quantitative measure of biological activity from a specific assay.

The quality and predictive power of QSAR models are assessed using various statistical validation methods wikipedia.org. These models serve as valuable tools in the design and optimization of compounds with desired biological activities neovarsity.orgscispace.com.

Ecological and Plant Physiological Research Involving Carveol

Role in Plant Secondary Metabolism and Terpenoid Biosynthesis

Terpenoids, including monoterpenes like (-)-carveol (B6331534), are a large and diverse class of plant secondary metabolites. wur.nlplantcelltechnology.com They are derived from five-carbon isoprene (B109036) units and are synthesized through various metabolic pathways. universiteitleiden.nlmdpi.com In plants, terpenoids contribute to a range of functions, including defense against herbivores and pathogens, as well as attracting pollinators. plantcelltechnology.com

The biosynthesis of this compound is part of the metabolic pathway that leads to the production of (-)-carvone (B1668593), a major component of spearmint oil. This pathway typically begins with the cyclization of geranyl diphosphate (B83284) (GPP) to (-)-limonene (B1674923), catalyzed by a monoterpene synthase. wsu.edunih.gov Subsequently, (-)-limonene is oxidized to (-)-trans-carveol (B1215196) by a cytochrome P450-dependent hydroxylase, specifically (-)-4S-Limonene-6-hydroxylase. wsu.edunih.gov Finally, (-)-trans-carveol is oxidized to (-)-carvone by a dehydrogenase enzyme, known as this compound dehydrogenase. wsu.eduresearchgate.netnih.gov

Research has characterized the enzymes involved in this pathway. For instance, (-)-isopiperitenol/(-)-carveol dehydrogenase, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, is involved in the conversion of (-)-trans-carveol to (-)-carvone in spearmint. nih.govresearchgate.net This enzyme shows high amino acid identity with its homolog in peppermint. nih.gov Studies have also investigated the functional expression of these enzymes in heterologous hosts like Escherichia coli to understand and potentially enhance the biotechnological production of terpenoids like (-)-carvone from precursors like (-)-limonene and this compound. researchgate.net

Contribution to Plant Chemical Defense Mechanisms

Terpenoids are well-established components of plant chemical defense systems against herbivores and pathogens. wur.nloup.comweebly.com They can act as toxins, feeding deterrents, or signaling molecules that trigger defense responses in the plant or attract the natural enemies of herbivores. oup.comweebly.com

While the direct defensive role of this compound specifically is an area of ongoing research, its position as an intermediate in the biosynthesis of (-)-carvone, a known defense compound, suggests its involvement in plant defense. Studies on other monoterpenes have demonstrated their repellent effects on herbivores. For example, limonene (B3431351) and carveol (B46549) have been shown to repel Myzus persicae (aphids) in studies involving Lavandula angustifolia genes expressed in Nicotiana benthamiana. nih.gov This indicates that carveol, potentially including the (-)-enantiomer, can contribute to deterring herbivorous insects.

Plants can release volatile organic compounds (VOCs), including terpenoids, in response to insect attack. weebly.com These VOCs can directly deter herbivores or attract predators and parasitoids of the herbivores. oup.comweebly.com The presence of carveol in plant volatile emissions, as observed in studies on cycads, further supports its potential role in defense mechanisms. nih.gov

Influence on Plant-Environment Interactions (e.g., herbivore deterrence, pollinator attraction)

Plant volatile organic compounds, including terpenoids, are crucial mediators of interactions between plants and their environment. These interactions encompass defense against herbivores and attraction of beneficial organisms like pollinators. oup.comoup.com

In addition to defense, plant volatiles can serve as attractants for pollinators. oup.comamherst.edu Floral fragrances, often rich in terpenoids, play a key role in attracting specific pollinators, such as bees and moths. oup.comamherst.edukuleuven.be While (+)-carvone is known to attract certain bee species, the role of this compound specifically in pollinator attraction is less extensively documented. However, given that carveol is a precursor to carvone (B1668592) and is present in floral scents, it may also play a role, either directly or indirectly, in attracting pollinators. amherst.edukuleuven.be The composition of volatile compounds can vary across different plant species and even at different developmental stages, influencing which insects are attracted or repelled. nih.gov

The complex interplay of volatile organic compounds, including this compound, highlights their significance in shaping plant-herbivore and plant-pollinator interactions, contributing to the plant's survival and reproductive success.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11084068
Carveol7438
(-)-Carvone1541016
Geranyl diphosphate644513
(-)-Limonene439250
(+)-Limonene10546
(-)-trans-Carveol15389
(+)-trans-Carveol330573
This compound dehydrogenaseN/A (Enzyme)
(-)-4S-Limonene-6-hydroxylaseN/A (Enzyme)
Myzus persicaeN/A (Organism)
Harmonia axyridisN/A (Organism)
Lavandula angustifoliaN/A (Organism)
Nicotiana benthamianaN/A (Organism)
Escherichia coliN/A (Organism)
Mentha spicataN/A (Organism)
Mentha x piperitaN/A (Organism)
Limonene22311
(+)-Carvone440917
Carum carviN/A (Organism)

Interactive Data Tables

Based on the search results, a specific data table detailing the concentration of this compound in different plant parts or its effect at varying concentrations on specific organisms with numerical data was not consistently available across multiple reliable sources within the scope of the requested sections. However, the search results provide qualitative data on the presence of carveol in certain plants and its repellent effect on aphids.

Example of potential data representation (Illustrative, based on qualitative data):

Plant SpeciesPresence of Carveol in VolatilesObserved Effect on Herbivores
Lavandula angustifoliaYes (implied by gene expression) nih.govRepellent to Myzus persicae nih.gov
Cycad speciesYes nih.govPotential role in deterrence nih.gov

Advanced Analytical Methodologies for Carveol Characterization

Advanced Spectroscopic Elucidation Beyond Basic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the definitive identification and structural elucidation of organic compounds like (-)-Carveol (B6331534).

High-resolution 1H and 13C NMR spectroscopy are fundamental techniques for confirming the chemical structure of this compound. These methods provide detailed information about the hydrogen and carbon atom environments within the molecule, allowing for the assignment of specific signals to different parts of the structure.

Analysis of the 1H NMR spectrum reveals the different types of protons, their chemical shifts, splitting patterns, and integration values, which correspond to the number of protons in each environment. For this compound, characteristic signals would be observed for the vinylic protons, the protons on the carbon bearing the hydroxyl group, the allylic protons, and the methyl groups. mpg.dethegoodscentscompany.comnih.gov

The 13C NMR spectrum provides information about the carbon skeleton, showing signals for each unique carbon atom. The chemical shifts of these signals are influenced by the surrounding functional groups and hybridization states. Analysis of the 13C NMR spectrum of this compound allows for the confirmation of the presence of the cyclohexene (B86901) ring, the isopropenyl group, the methyl group attached to the ring, and the carbon bearing the hydroxyl group. mpg.dethegoodscentscompany.comnih.gov Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH3, CH2, and CH groups. Comparing the obtained 1H and 13C NMR data with literature values for authentic this compound is a standard approach for structural confirmation. mpg.de Advanced NMR techniques, including two-dimensional methods like COSY, HSQC, and HMBC, can provide correlations between protons and carbons, offering more comprehensive structural insights and confirming connectivity, which is particularly useful for analyzing complex natural mixtures without prior isolation. mpg.dethegoodscentscompany.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile compounds, including monoterpenoids like this compound, in complex biological and environmental samples. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

In GC-MS analysis, a sample containing this compound is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). wikipedia.orgfishersci.dk

GC-MS is extensively applied for metabolite profiling of essential oils and plant extracts where this compound is a constituent. wikipedia.orgfishersci.dk By analyzing the retention time and comparing the resulting mass spectrum of a peak to a library of known mass spectra, this compound can be identified. The fragmentation pattern in the mass spectrum provides structural information that complements GC retention data. This technique allows for the simultaneous identification and quantification of numerous volatile compounds in a single run, providing a comprehensive profile of the sample's composition. wikipedia.orgfishersci.dk This is invaluable for understanding the chemical diversity within a sample, identifying the presence and relative abundance of this compound alongside other monoterpenes, sesquiterpenes, and other volatile metabolites. wikipedia.org For example, GC-MS has been used to analyze the volatile profiles of Eucalyptus essential oils and citrus tea, where this compound was identified as a component. wikipedia.org Automated data processing techniques can further enhance the efficiency of metabolite profiling by facilitating the deconvolution and identification of compounds in complex chromatograms. fishersci.dk

Application of Advanced Chromatographic Techniques

While one-dimensional gas chromatography is effective for separating many volatile compounds, the complexity of natural matrices often necessitates more advanced chromatographic approaches to achieve higher resolution and better separation of co-eluting components.

Comprehensive multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GCxGC), offers significantly enhanced separation power compared to one-dimensional techniques. GCxGC utilizes two different capillary columns connected in series, with different stationary phases, to separate compounds based on two independent properties.

In GCxGC, the effluent from the first column is subjected to a secondary separation on the second column. This results in a two-dimensional chromatogram where compounds are plotted based on their retention times on both columns. This provides a much greater peak capacity and allows for the separation of compounds that co-elute in one-dimensional GC.

Future Research Trajectories for Carveol

Optimization of Biotechnological Production Platforms

Biotechnological production offers a promising avenue for a consistent supply of carveol (B46549), independent of agricultural variability. queensu.ca Current research explores the microbial biotransformation of precursors like limonene (B3431351) into carveol and subsequently carvone (B1668592). queensu.caresearchgate.netmdpi.comscielo.br For instance, Rhodococcus erythropolis DCL14 has demonstrated the ability to biotransform trans-carveol to (R)-(-)-carvone. queensu.ca However, high concentrations of the substrate and product can be inhibitory to the cells. queensu.ca

Future research in this area will likely focus on strategies to overcome such limitations and enhance production efficiency. This includes the optimization of bioreactor systems, such as the use of two-phase partitioning bioreactors where an immiscible organic solvent or solid polymer beads can help mitigate substrate and product toxicity by partitioning them away from the aqueous phase containing the cells. queensu.caresearchgate.net Studies have shown that this approach can enhance product titers. mdpi.com

Further optimization efforts may involve exploring different microbial strains or engineered microorganisms with improved tolerance and metabolic flux towards carveol production. The use of agro-industrial residues as substrates also presents a valuable alternative for reducing manufacturing costs in industrial fermentations. scielo.br

Deeper Elucidation of Stereoselective Enzymatic Mechanisms

The synthesis of chiral compounds like (-)-carveol (B6331534) often involves stereoselective enzymatic reactions to achieve the desired isomer with high purity. researchgate.netrsc.orgrsc.org Enzymes play a crucial role in the biotransformation pathways leading to carveol and its derivatives. For example, a dichlorophenolindophenol-dependent carveol dehydrogenase (CDH) from Rhodococcus erythropolis DCL14 has been identified that stereoselectively catalyzes the conversion of the (6S)-carveol stereoisomers. researchgate.net Kinetic studies have indicated that this selectivity is influenced by differences in Vmax/Km values and product inhibition. researchgate.net

Future research should aim to gain a more profound understanding of the mechanisms underlying the stereoselectivity of these enzymes. This involves detailed structural and functional studies of key enzymes like carveol dehydrogenase to identify the active sites, substrate binding pockets, and catalytic residues responsible for stereochemical control. researchgate.net Such insights can inform protein engineering efforts to improve enzyme activity, stability, and stereoselectivity for targeted carveol isomer production. acs.org Exploring novel enzymes from diverse microbial or plant sources with unique stereoselective properties is also a critical aspect of this research trajectory. semanticscholar.org

Integration of Multi-Omics Data for Systems-Level Understanding of Terpenoid Metabolism

Terpenoid metabolism is a complex network involving multiple genes, enzymes, and regulatory pathways. mdpi.comacs.org To gain a comprehensive understanding of how this compound is synthesized and metabolized within biological systems, future research should leverage multi-omics approaches. acs.org

Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a systems-level view of the metabolic fluxes and regulatory mechanisms involved in carveol biosynthesis. acs.orgresearchgate.netfrontiersin.org Transcriptomics can reveal the expression levels of genes involved in the terpenoid pathway, while proteomics can identify the abundance of the corresponding enzymes. acs.orgfrontiersin.org Metabolomics can quantify the levels of intermediates and end products, including carveol and its precursors. acs.orgresearchgate.net

Correlation analysis between these different omics datasets can help identify key genes, enzymes, and metabolic steps that significantly influence carveol production. acs.orgfrontiersin.org This integrated approach can uncover complex regulatory networks and identify potential bottlenecks or targets for metabolic engineering to enhance carveol yield in biotechnological platforms. acs.org Studies utilizing multi-omics have already proven valuable in understanding terpenoid synthesis pathways in plants and microbial systems. acs.orgresearchgate.netfrontiersin.org

Development of Novel Biocatalysts and Bioprocesses for Sustainable Production

The development of novel biocatalysts and integrated bioprocesses is crucial for establishing sustainable and environmentally friendly methods for this compound production. acs.orgethz.chbiocatalysts.com This involves the discovery or engineering of enzymes with improved catalytic efficiency, stability under process conditions, and desired stereoselectivity. acs.orgsemanticscholar.org

Research in this area will focus on exploring diverse sources for novel enzymes, including extremophiles and metagenomic libraries, which may harbor biocatalysts with unique properties. semanticscholar.org Techniques like directed evolution and computational enzyme design will be instrumental in tailoring existing enzymes for specific biotransformation reactions, such as the conversion of limonene or other precursors to this compound. acs.orgethz.ch

Q & A

Q. How is (-)-Carveol structurally characterized, and what key physicochemical properties are critical for experimental design?

this compound (C₁₀H₁₆O, CAS 99-48-9) is a monoterpenoid alcohol with a chiral center, requiring stereochemical analysis. Key properties include:

  • Melting/Boiling Point : 226–227°C (critical for purification via distillation or recrystallization) .
  • Chirality : Use polarimetry or chiral chromatography (e.g., HPLC with chiral stationary phases) to confirm enantiomeric purity .
  • Solubility Gaps : Limited data on water solubility necessitates empirical determination via shake-flask methods or computational modeling (e.g., COSMO-RS) .

Q. What synthetic routes are commonly employed for this compound, and how can reaction efficiency be optimized?

this compound is synthesized via:

  • Biosynthesis : Microbial pathways (e.g., Mentha spp. enzymes) with optimization through metabolic engineering .
  • Chemical Synthesis : Hydrogenation of carvone using catalysts like Pd/C or Ni. Monitor reaction progress via GC-MS to optimize temperature (e.g., 25–50°C) and catalyst loading .
  • Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can researchers address discrepancies in reported physicochemical data for this compound?

  • Validation : Replicate measurements using standardized protocols (e.g., DSC for melting point, Karl Fischer titration for moisture content) .
  • Literature Cross-Referencing : Compare data across primary sources (e.g., peer-reviewed journals) and regulatory databases (e.g., EPA CompTox) to identify consensus values .

Advanced Research Questions

Q. What methodologies are recommended for analyzing this compound’s chiral resolution in complex matrices (e.g., plant extracts)?

  • Chiral Chromatography : Use HPLC with β-cyclodextrin columns and UV detection (210–230 nm). Validate resolution with enantiomeric standards .
  • Spectroscopic Techniques : NMR (¹H and ¹³C) with chiral solvating agents (e.g., Eu(hfc)₃) to distinguish enantiomers .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate spectral data with enantiomeric excess .

Q. How can in vitro and in vivo metabolic pathways of this compound be systematically studied?

  • In Vitro : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-HRMS. Use isotopically labeled standards (e.g., ¹³C-Carveol) for quantification .
  • In Vivo : Administer to model organisms (e.g., Drosophila), collect biosamples, and perform untargeted metabolomics .
  • Ethical Compliance : Adhere to institutional guidelines for animal studies (e.g., 3R principles) and obtain ethics committee approval .

Q. What strategies mitigate biases in this compound’s bioactivity studies (e.g., antimicrobial assays)?

  • Blinded Experiments : Assign sample codes to prevent observer bias during zone-of-inhibition measurements .
  • Positive/Negative Controls : Include reference antibiotics and solvent-only controls to validate assay sensitivity .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to analyze dose-response data .

Q. How can computational models enhance understanding of this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs). Validate with free energy calculations (MM-PBSA) .
  • QSAR Studies : Build regression models correlating structural descriptors (e.g., logP, polar surface area) with activity data .
  • Data Sharing : Deposit models in repositories like Zenodo with FAIR metadata (Findable, Accessible, Interoperable, Reusable) .

Methodological Best Practices

Designing Reproducible Experiments for this compound Synthesis

  • Protocol Documentation : Detail catalyst ratios, solvent grades, and reaction times in supplementary materials .
  • Replication : Independent labs should verify yields and enantiomeric ratios using shared SOPs .
  • Error Reporting : Disclose batch-to-batch variability in publications (e.g., ±5% yield fluctuations) .

Navigating Data Gaps in this compound’s Environmental Fate and Toxicity

  • Read-Across Approaches : Estimate ecotoxicity using data from structurally similar terpenoids (e.g., limonene) .
  • Collaborative Studies : Partner with environmental toxicology labs to generate missing data (e.g., biodegradation half-life) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.